molecular formula C11H16BNO4 B7961027 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B7961027
M. Wt: 237.06 g/mol
InChI Key: REBIBTWGTCPQTN-UHFFFAOYSA-N
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Description

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a boronic ester group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the boronic ester group through a borylation reaction. One common method is the palladium-catalyzed borylation of pyrrole derivatives using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Various reduced boron-containing compounds.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid largely depends on its chemical reactivity. The boronic ester group can interact with various molecular targets, such as enzymes or receptors, through covalent bonding or coordination. In cross-coupling reactions, the boronic ester undergoes transmetalation with palladium complexes, followed by reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of a boronic ester group with a pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO4/c1-10(2)11(3,4)17-12(16-10)8-6-5-7(13-8)9(14)15/h5-6,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBIBTWGTCPQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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